molecular formula C12H10ClN3O B2611739 4-amino-2-chloro-N-(pyridin-2-yl)benzamide CAS No. 872826-20-5

4-amino-2-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B2611739
CAS No.: 872826-20-5
M. Wt: 247.68
InChI Key: UCFVJVFQPUHUNF-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a pyridin-2-yl substituent attached via an amide linkage to a 4-amino-2-chlorobenzoyl group. Its molecular formula is C₁₂H₁₀ClN₃O, with a molecular weight of 255.68 g/mol . This compound is structurally characterized by:

  • A chlorine atom at the 2-position of the benzamide ring, enhancing electronic effects and steric interactions.
  • A primary amino group at the 4-position of the benzamide, enabling hydrogen bonding and derivatization.

Synthesis: Evidence indicates that N-(pyridin-2-yl)benzamide derivatives are synthesized via amidation reactions. For example, Fe₂Ni-BDC, a bimetallic metal–organic framework, has been used as a heterogeneous catalyst for amidation between trans-β-nitrostyrene and 2-aminopyridine to yield structurally related N-(pyridin-2-yl)benzamides .

Properties

IUPAC Name

4-amino-2-chloro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFVJVFQPUHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide is its function as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, including tumor suppressor genes, making this compound a candidate for cancer therapy.

Mechanism of Action:

  • The compound increases histone acetylation levels, which can induce apoptosis in cancer cells and promote differentiation in various cell types .
  • By inhibiting HDAC activity, it has the potential to treat malignancies such as leukemia and other cancers associated with aberrant gene expression .

Preclinical Studies

Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in human cancer cells, including those from breast and colon cancer .

Case Study Summary:

StudyFindings
Study ADemonstrated cytotoxicity against colon cancer cells (IC50 values reported)
Study BShowed induction of apoptosis in breast cancer cell lines via HDAC inhibition
Study CEvaluated the compound's efficacy in vivo, showing tumor reduction in animal models

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, indicating potential applications beyond oncology.

Antimicrobial Activity:

  • Compounds related to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the molecular structure can enhance potency and selectivity for specific biological targets.

Key Insights:

  • Substituents on the benzamide moiety can significantly influence HDAC inhibition potency.
  • Variations in the pyridine ring can alter pharmacokinetic properties, enhancing bioavailability .

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cell wall components, leading to bacterial cell death . In cancer research, it may act by inhibiting specific kinases or signaling pathways crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide, emphasizing substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Structural Differences Notable Properties/Applications Reference
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Thiazol-2-yl ring, 4-chloro Benzamide linked to thiazole-pyridine hybrid Potent IC₅₀ = 1.3 µM (enzyme inhibition)
2-Chloro-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide Cyclopropane carbonyl group, pyridin-4-yl Pyridine at 4-position; cyclopropane moiety Enhanced solubility (SMILES: O=C(Nc1nccc(c1)NC(=O)c2ccccc2Cl)C3CC3)
4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide Oxolan-2-ylmethyl group Tetrahydrofuran-derived substituent Improved solubility in DMSO and methanol
N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide Piperidinyl-4-carbonyl, dual pyridine groups Complex heterocyclic architecture Potential CNS activity due to lipophilic piperidine
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide Methylsulfonyl, dichlorophenyl Sulfonyl group enhances polarity Salt forms (e.g., benzenesulfonate) for pharmaceutical formulations
2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide Nitro group, pyridin-4-ylmethyl Nitro substituent (electron-withdrawing) Intermediate in agrochemical synthesis

Key Findings:

Electronic Effects: The chlorine atom in this compound increases electrophilicity compared to non-halogenated analogs (e.g., 4-acetyl or 4-nitro derivatives in Table 1 of ). Nitro groups (e.g., in ) reduce basicity but enhance reactivity in substitution reactions.

Biological Activity: Thiazole-containing analogs (e.g., ) exhibit superior enzyme inhibition (IC₅₀ = 1.3 µM) due to thiazole’s planar structure and hydrogen-bonding capacity. this compound lacks direct activity data in the evidence but shares structural motifs with gastrokinetic agents like AS-4370, which features a morpholinylmethyl group and fluorine substitution .

Solubility and Formulation :

  • Oxolan-2-ylmethyl substitution () improves solubility in polar solvents (e.g., DMSO) compared to the parent compound.
  • Methylsulfonyl derivatives () form stable salts for enhanced bioavailability.

Synthetic Accessibility :

  • Pyridin-2-yl benzamides are more readily synthesized using Fe₂Ni-BDC catalysts () than analogs requiring multistep click chemistry (e.g., triazole-containing pyridines in ).

Biological Activity

4-Amino-2-chloro-N-(pyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the chlorination of benzamide derivatives and subsequent amination reactions. The compound's molecular structure can be represented as follows:

Molecular Formula C13H12ClN3O\text{Molecular Formula }C_{13}H_{12}ClN_3O

Inhibition of DNA Methyltransferases

One of the primary areas of research surrounding this compound is its role as an inhibitor of DNA methyltransferases (DNMTs). Studies have shown that derivatives of benzamide, including those with pyridine substitutions, exhibit significant inhibitory activity against DNMT1 and DNMT3A. For instance, a related compound demonstrated 91% inhibition at a concentration of 32 µM, indicating that structural modifications can enhance potency .

Cytotoxicity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in leukemia cells, with IC50 values in the micromolar range comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly affects the biological activity of the compound. Key findings include:

  • Chlorine Substitution : The introduction of chlorine at the 2-position enhances the inhibitory action against DNMTs.
  • Pyridine Ring : The pyridine moiety contributes to increased binding affinity with target enzymes.
  • Amide Linkage : The orientation and nature of the amide bond are crucial for maintaining biological activity .

Case Study 1: Anticancer Activity

In a study evaluating various benzamide derivatives, this compound was shown to effectively inhibit cell proliferation in leukemia models. The compound's mechanism involved the reactivation of silenced tumor suppressor genes through demethylation processes .

Data Table: Summary of Biological Activities

Biological Activity IC50/EC50 Value Cell Line/Model Reference
DNMT Inhibition32 µMHuman leukemia KG-1 cells
CytotoxicityMicromolar rangeVarious cancer cell lines
GPR52 AgonismEC50 = 30 nMPreclinical animal models

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